2-(1H-Imidazol-4-yl)-cyclopropylamine
Description
Historical Context and Discovery within Imidazole (B134444) and Cyclopropylamine (B47189) Chemistry
The development of 2-(1H-Imidazol-4-yl)-cyclopropylamine is rooted in the rich chemical histories of its two core components: imidazole and cyclopropylamine. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, was first synthesized by Heinrich Debus in 1858. mdpi.comnih.govnih.gov It is a fundamental component of many biologically crucial molecules, including the amino acid histidine and the neurotransmitter histamine (B1213489), and is found in numerous pharmaceuticals. nih.govlongdom.org The medicinal chemistry of imidazoles is extensive, with derivatives exhibiting a wide array of biological activities, including antifungal, antihypertensive, and anticancer properties. mdpi.comnih.gov
Similarly, the cyclopropylamine moiety has gained considerable attention in medicinal chemistry. nih.gov The three-membered ring of cyclopropane (B1198618) is highly strained, which imparts unique conformational rigidity and reactivity. nih.gov This structural feature is often exploited by medicinal chemists to enhance potency, improve metabolic stability, and reduce off-target effects of drug candidates. The incorporation of a cyclopropyl (B3062369) group can conformationally restrict flexible molecules, providing valuable insights into the bioactive conformations required for receptor binding.
The synthesis and investigation of this compound, also known as cyclopropylhistamine, emerged from the desire to create conformationally restricted analogues of histamine. By incorporating the cyclopropane ring, researchers aimed to lock the relative positions of the imidazole ring and the amino group, which are key pharmacophoric elements for histamine receptor activity. This approach allows for a more precise mapping of the receptor's binding site. Early research focused on the synthesis of the trans-stereoisomers of the compound, with reports detailing the significant challenges and unsuccessful attempts at synthesizing the corresponding cis-isomers.
Significance as a Chemical Probe and Research Tool
The primary significance of this compound in academic research lies in its utility as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and the rigid structure of this compound makes it an ideal candidate for this purpose. Its inflexibility, compared to the more conformationally mobile histamine, provides a defined spatial arrangement of the key interacting groups.
This conformational restriction has been instrumental in the development of pharmacophore models for the histamine H3 receptor. By studying the binding and activity of the different stereoisomers of trans-2-(1H-Imidazol-4-yl)-cyclopropylamine, researchers have been able to deduce the optimal three-dimensional arrangement of the imidazole ring and the basic nitrogen atom for potent and selective interaction with the H3 receptor. This information is invaluable for the rational design of new and more effective H3 receptor ligands.
The stereoisomers of trans-2-(1H-Imidazol-4-yl)-cyclopropylamine, specifically the (1S,2S) and (1R,2R) enantiomers, have been pharmacologically characterized, revealing the stereoselectivity of the histamine H3 receptor. This has further solidified the compound's role as a critical research tool for dissecting the molecular interactions that govern ligand-receptor recognition at this important therapeutic target.
Overview of Key Research Areas Pertaining to this compound
The predominant area of research involving this compound is the exploration of the histamine H3 receptor. This receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it a target for various neurological and psychiatric disorders.
Research has focused on using the 2-(1H-imidazol-4-yl)cyclopropane scaffold to develop potent and selective H3 receptor ligands. By modifying the core structure, scientists have been able to create derivatives with a range of activities, from agonists to antagonists. These studies have contributed significantly to our understanding of the structure-activity relationships (SAR) for H3 receptor ligands.
The pharmacological evaluation of the enantiopure forms of trans-2-(1H-Imidazol-4-yl)-cyclopropylamine has been a key aspect of this research. Studies have shown that the (1S,2S)-enantiomer is a more potent H3 receptor agonist than its (1R,2R) counterpart, highlighting the specific steric requirements of the receptor's binding pocket. While both enantiomers exhibit weak activity at H1 and H2 receptors, their primary utility remains in the study of the H3 receptor. The development of these conformationally restricted analogues has provided a foundational template for the ongoing design of novel H3 receptor-targeted therapeutics.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | N/A |
| Molecular Weight | 123.16 g/mol | N/A |
| pKa | Data not readily available in searched literature | N/A |
| logP | Data not readily available in searched literature | N/A |
Pharmacological Profile of trans-2-(1H-Imidazol-4-yl)-cyclopropylamine Enantiomers at the Histamine H3 Receptor
| Compound | Stereoisomer | Bioassay | pD₂ | Intrinsic Activity (α) | Ki (nM) | Source |
| VUF 5297 | (1S,2S) | Rat Cortex | 7.1 | 0.75 | - | |
| VUF 5297 | (1S,2S) | Guinea Pig Jejunum | 6.6 | 0.75 | - | |
| VUF 5296 | (1R,2R) | Rat Cortex | ~1 order of magnitude less active than VUF 5297 | - | - | |
| VUF 5296 | (1R,2R) | Guinea Pig Jejunum | ~1 order of magnitude less active than VUF 5297 | - | - |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9N3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
(1R,2R)-2-(1H-imidazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H9N3/c7-5-1-4(5)6-2-8-3-9-6/h2-5H,1,7H2,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
OWWNABDDYQLERE-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CN=CN2 |
Canonical SMILES |
C1C(C1N)C2=CN=CN2 |
Synonyms |
2-(1H-imidazol-4-yl)cyclopropylamine cyclopropylhistamine VUF 5296 VUF 5297 VUF-5296 VUF-5297 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 1h Imidazol 4 Yl Cyclopropylamine
Development of Synthetic Routes to the 2-(1H-Imidazol-4-yl)-cyclopropylamine Core
The construction of the this compound framework necessitates the strategic formation of both the cyclopropane (B1198618) and imidazole (B134444) rings, along with the introduction of the crucial amine functionality. Synthetic routes are often multi-step and require careful control of reaction conditions to achieve the desired substitution patterns and stereochemistry.
Strategies Involving Cyclopropanation Reactions
Cyclopropanation reactions are fundamental to forming the three-membered ring of the target molecule. These reactions typically involve the addition of a carbene or carbenoid to an alkene. A common approach is the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species that reacts with an appropriately substituted alkene. nih.govnih.gov Modifications of this reaction, such as using diethylzinc, can enhance reactivity.
Another important cyclopropanation method involves the use of diazo compounds, often catalyzed by transition metals like rhodium or copper. nih.gov The reaction of a diazo compound with an alkene can lead to the formation of a cyclopropane ring. The choice of catalyst and ligands can influence the stereoselectivity of the reaction.
Approaches Utilizing Imidazole Precursors
The imidazole ring can be constructed through various well-established methods. The Debus synthesis, for example, involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. researchgate.net This method, while one of the earliest, is still utilized for creating C-substituted imidazoles. researchgate.net
More modern approaches often involve the condensation of an α-dicarbonyl compound, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297). researchgate.netmdpi.com For the synthesis of this compound, a precursor containing the cyclopropane ring and a suitable functional group for imidazole synthesis would be employed. For instance, an α-keto-cyclopropane derivative could be a key intermediate.
Multi-Step Synthesis Pathways
The synthesis of this compound is inherently a multi-step process. A plausible synthetic pathway can be conceptualized by combining the formation of the two key structural motifs. One potential route begins with the synthesis of a cyclopropanecarboxylic acid derivative, which serves as a versatile intermediate.
A key transformation to introduce the amine functionality is the Curtius rearrangement. nih.govnih.govwikipedia.orgorganic-chemistry.org This reaction allows for the conversion of a carboxylic acid to a primary amine with retention of stereochemistry. The process involves the conversion of the carboxylic acid to an acyl azide, which then thermally or photochemically rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired amine. nih.govnih.govwikipedia.orgorganic-chemistry.org
A representative multi-step synthesis could therefore involve:
Synthesis of a suitable alkene precursor.
Cyclopropanation to form a cyclopropanecarboxylic acid ester.
Hydrolysis of the ester to the corresponding carboxylic acid.
Construction of the imidazole ring at the 4-position of the cyclopropane ring.
Conversion of the carboxylic acid to the amine via the Curtius rearrangement.
Stereoselective Synthesis and Diastereomer/Enantiomer Preparation
The biological activity of this compound and its derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain specific diastereomers and enantiomers is of paramount importance.
Asymmetric Synthesis Approaches for (1R,2R)- and (1S,2S)-Stereoisomers
The synthesis of enantiomerically pure trans-stereoisomers, (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine, has been a significant focus of research. A notable strategy for achieving this involves starting from a chiral precursor. For the closely related 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, a synthetic route commencing with enantiopure epichlorohydrin (B41342) has been successfully developed. organic-chemistry.org
This approach utilizes the reaction of (R)- or (S)-epichlorohydrin with a nucleophile to establish the initial stereocenter, which then directs the subsequent formation of the cyclopropane ring. organic-chemistry.org The resulting chiral cyclopropane can then be elaborated to introduce the imidazole and amine functionalities.
A key step in controlling the stereochemistry is the reductive desulfonylation of a chiral cyclopropane lactone intermediate, which can be selectively converted to either the cis- or trans-isomer. organic-chemistry.org For the trans-isomer, the resulting aldehyde can be converted to the imidazole ring, and the other substituent can be transformed into the amine.
| Starting Material | Key Intermediate | Target Stereoisomer | Reference |
| (R)-Epichlorohydrin | (1R,2R)-2-(tert-butyldiphenylsilyloxy)methyl-1-formylcyclopropane | (1R,2R)-isomer | organic-chemistry.org |
| (S)-Epichlorohydrin | (1S,2S)-2-(tert-butyldiphenylsilyloxy)methyl-1-formylcyclopropane | (1S,2S)-isomer | organic-chemistry.org |
Protecting Group Strategies in Imidazole and Amine Functionalities
The presence of two reactive functional groups, a primary amine and an imidazole ring, necessitates the use of protecting groups to achieve regioselectivity in subsequent chemical transformations. organic-chemistry.orgnih.gov An orthogonal protecting group strategy is often employed, allowing for the selective deprotection of one group while the other remains intact. organic-chemistry.org
The primary amine of the cyclopropylamine (B47189) moiety is a potent nucleophile and requires protection to prevent unwanted side reactions during modifications of the imidazole ring. A common and effective protecting group for primary amines is the tert-butoxycarbonyl (Boc) group. The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction is generally high-yielding and proceeds under mild conditions. The Boc group is stable to a wide range of non-acidic reagents but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
The imidazole ring presents a unique challenge due to the presence of two nitrogen atoms, which can lead to mixtures of regioisomers upon N-alkylation or acylation. otago.ac.nz The choice of protecting group for the imidazole nitrogen is crucial for directing reactivity. The trityl (triphenylmethyl, Tr) group is a bulky and effective protecting group for the imidazole nitrogen. It is typically introduced by reacting the imidazole with trityl chloride in the presence of a base. The steric bulk of the trityl group can also influence the stereochemical outcome of subsequent reactions. Deprotection of the trityl group is usually accomplished under acidic conditions. Another useful protecting group for the imidazole nitrogen is the [2-(trimethylsilyl)ethoxy]methyl (SEM) group, which can be introduced and removed under specific conditions, offering an alternative to the trityl group.
Table 1: Common Protecting Groups for Imidazole and Amine Functionalities
| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions |
| Primary Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N, DIPEA) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |
| Imidazole | Triphenylmethyl | Trityl (Tr) | Trityl chloride (TrCl), Base (e.g., Et₃N) | Acidic conditions (e.g., TFA, HCl) |
| Imidazole | [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEM-Cl, Base (e.g., NaH) | Fluoride source (e.g., TBAF), Acidic conditions |
Derivatization and Analog Synthesis of this compound
The development of analogs of this compound is crucial for structure-activity relationship (SAR) studies and the optimization of its biological properties. Derivatization can be targeted at the imidazole ring, the cyclopropylamine moiety, or through the introduction of linkers for conjugation.
The imidazole ring can be modified at either of the nitrogen atoms or the carbon atoms. N-alkylation is a common modification and can be achieved by reacting the N-protected imidazole with various alkyl halides or other electrophiles. nih.govrsc.orgu-tokyo.ac.jp The regioselectivity of N-alkylation of unsymmetrical imidazoles is influenced by both electronic and steric factors. otago.ac.nz For instance, in 4-substituted imidazoles, alkylation often occurs at the less sterically hindered nitrogen. otago.ac.nz C-H functionalization of the imidazole ring, for example, through direct arylation, provides another avenue for creating diverse analogs. nih.gov
Table 2: Examples of Imidazole Ring Modifications
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, CH₃CN) | 1-Alkyl- or 3-Alkyl-imidazole derivatives |
| N-Arylation | Aryl halide, Palladium or Copper catalyst, Base | 1-Aryl- or 3-Aryl-imidazole derivatives |
| C-H Arylation | Aryl halide, Palladium catalyst, Ligand, Base | C-Arylated imidazole derivatives |
The primary amine of the cyclopropylamine moiety is a key site for derivatization. Acylation with various carboxylic acids, acid chlorides, or sulfonyl chlorides can be readily achieved after protection of the imidazole nitrogen. This leads to the formation of a wide range of amide and sulfonamide derivatives, allowing for the introduction of diverse functional groups. Furthermore, modifications can also be made to the cyclopropane ring itself, although this is often more synthetically challenging and may require the synthesis of substituted cyclopropane precursors. nih.gov
The development of conjugates and probes of this compound often requires the introduction of a linker. Linkers can be attached to either the imidazole ring or the cyclopropylamine moiety. For example, a linker with a terminal carboxylic acid or alkyne group can be coupled to the primary amine. Alternatively, N-alkylation of the imidazole ring with a bifunctional linker can be employed. The choice of linker chemistry depends on the desired application of the conjugate, with options for cleavable or non-cleavable linkers. wikipedia.org Imidazole-containing compounds have been successfully incorporated into metal-organic frameworks (MOFs) and used in the development of pH-sensitive linkers for drug delivery. rsc.orgorganic-chemistry.org
Advanced Synthetic Techniques and Methodological Innovations
The construction of the core this compound structure can be achieved through various synthetic routes. Advanced techniques focus on improving efficiency, stereoselectivity, and functional group tolerance.
The formation of the cyclopropane ring is a critical step in the synthesis. acs.org Metal-catalyzed cyclopropanation of alkenes is a powerful method for constructing this three-membered ring. researchgate.net Rhodium(II) catalysts are particularly effective in catalyzing the reaction of diazo compounds with alkenes to form cyclopropanes. rsc.orgthieme-connect.com For the synthesis of this compound, a potential route involves the rhodium-catalyzed cyclopropanation of a vinylimidazole derivative. The choice of catalyst and ligand can influence the stereoselectivity of the reaction, allowing for the synthesis of specific diastereomers or enantiomers. rsc.org Recent advancements have also explored photocatalytic methods for cyclopropanation.
Table 3: Catalytic Methods for Cyclopropane Formation
| Catalyst System | Substrates | Key Features |
| Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) | Diazo compound, Alkene (e.g., vinylimidazole) | High efficiency, can be tuned for stereoselectivity with chiral ligands. rsc.orgthieme-connect.com |
| Copper catalysts | Diazo compound, Alkene | Alternative to rhodium, often used in asymmetric synthesis. |
| Palladium catalysts | Aryl halides, Cyclopropylboronic acids/esters | Cross-coupling approach to form aryl-substituted cyclopropanes. researchgate.net |
| Photocatalysis | Halomethylsilicate, N-vinylimide | Mild, redox-neutral conditions for cyclopropylamine synthesis. |
One-Pot Synthesis and Cascade Reactions
The synthesis of complex molecules like this compound often benefits from one-pot and cascade reactions, which enhance efficiency by minimizing intermediate purification steps, reducing waste, and saving time. While specific one-pot syntheses for this compound are not extensively detailed in the literature, the synthesis of substituted imidazoles through such methods is well-established. For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions, yielding functionalized imidazoles in good to excellent yields. researchgate.net Similarly, 2,4,5-trisubstituted imidazoles can be prepared through the reaction of 1,2-diketones with aldehydes in the presence of an acidic catalyst. researchgate.net
Cascade reactions, where a series of intramolecular or intermolecular reactions occur sequentially in a single step, represent another efficient synthetic route. These reactions are prized for their ability to rapidly construct complex molecular architectures from simple precursors. rsc.org For example, a one-pot cascade reaction involving a 1,2-addition, Michael reaction, ring-closing, tautomerization, ring-opening, and [3 + 2] cyclization has been used to synthesize 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives. nih.gov Another example is the I2-catalyzed cascade coupling for the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) and imidazo[1,5-a]quinoxaline (B8520501) derivatives. rsc.org The development of a cascade reaction for this compound could potentially involve the reaction of a suitable cyclopropyl-containing building block with precursors to the imidazole ring in a process that forms multiple bonds in a single operation.
Analytical and Structural Characterization of Synthesized Compounds
The unambiguous identification and characterization of synthesized compounds are paramount. A combination of spectroscopic, crystallographic, and chromatographic techniques is typically employed to determine the structure, purity, and stereochemistry of molecules like this compound.
Spectroscopic Analysis (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For a molecule like this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom. The chemical shifts in the ¹H NMR spectrum of a related compound, pyrrole, are in the typical region for aromatic compounds, with the α-hydrogen at a lower field. ipb.pt Two-dimensional NMR techniques, such as COSY and HSQC, can establish connectivity between protons and carbons, aiding in the complete structural assignment. mdpi.com
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. mdpi.com Electron ionization (EI) mass spectrometry of related small molecules like 4,4-dimethyl-2-imidazoline (B1607463) shows a distinct fragmentation pattern that can be used for identification. nist.gov
Table 1: Spectroscopic Data for Related Imidazole and Cyclopropyl (B3062369) Compounds
| Compound | Technique | Key Observations | Reference |
|---|---|---|---|
| Cyclopropylamine | ¹H NMR | Shows characteristic signals for the cyclopropyl ring protons and the amine protons. | chemicalbook.com |
| 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole | ¹H and ¹³C NMR | Chemical shifts were calculated using DFT methods and compared with experimental data. | researchgate.net |
Single-Crystal X-ray Crystallographic Analysis for Absolute Configuration and Molecular Structure
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. For a molecule with a stereocenter, such as the cyclopropylamine moiety in this compound, this technique is invaluable for determining its absolute stereochemistry. The crystal structure of a new (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide was determined, confirming its (E)-configuration. researchgate.netresearchgate.net Similarly, the structures of various substituted imidazole and triazole derivatives have been elucidated using this method, providing insights into their molecular packing and intermolecular interactions. mdpi.commdpi.com
Table 2: Crystallographic Data for Related Imidazole-Containing Compounds
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide | Monoclinic | P2₁/c | The stereochemistry about the imine bond was assigned as (E). | researchgate.netresearchgate.net |
| 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Monoclinic | P2₁ | The asymmetric unit contained four crystallographically independent molecules. | mdpi.com |
Chromatographic Purity and Separation Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of a synthesized compound and for separating it from byproducts and starting materials. A variety of stationary phases and mobile phase compositions can be used to achieve optimal separation. For imidazole-containing compounds, reversed-phase HPLC is commonly employed. nih.govresearchgate.net For instance, a method for the simultaneous separation and determination of four imidazole anti-infective drugs was developed using a C8 column and a mobile phase of methanol (B129727) and potassium phosphate (B84403) buffer. nih.govresearchgate.net The purity of the target compound is determined by the peak area percentage in the chromatogram.
Table 3: HPLC Conditions for Analysis of Imidazole Derivatives
| Analyte(s) | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Four imidazole anti-infective drugs | Thermo Scientific® BDS Hypersil C8 | MeOH: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.20 | UV at 300 nm | nih.govresearchgate.net |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,2,4-trisubstituted 1H-imidazoles |
| 2,4,5-trisubstituted imidazoles |
| 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives |
| Pyrrolo[1,2-a]quinoxaline |
| Imidazo[1,5-a]quinoxaline |
| Pyrrole |
| 4,4-dimethyl-2-imidazoline |
| 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole |
| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate |
| (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide |
| 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole |
Stereochemical Investigations and Absolute Configuration of 2 1h Imidazol 4 Yl Cyclopropylamine
Enantiomeric Resolution Methodologies
The separation of a racemic mixture of 2-(1H-imidazol-4-yl)-cyclopropylamine into its individual enantiomers can be achieved through several established techniques. These methods are designed to exploit the differential properties of the enantiomers in a chiral environment.
One of the most common and historically significant methods for resolving chiral amines is diastereomeric salt formation . nih.gov This technique involves reacting the racemic amine with an enantiomerically pure chiral acid. This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base.
Interactive Table: Common Chiral Acids for Resolution of Amines
| Chiral Resolving Agent | Acid Type |
| (+)-Tartaric Acid | Carboxylic Acid |
| (-)-Mandelic Acid | Carboxylic Acid |
| (+)-Camphorsulfonic Acid | Sulfonic Acid |
Another powerful technique for enantiomeric resolution is chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). cresset-group.comebi.ac.uk CSPs are themselves chiral and interact differently with each enantiomer of the analyte, leading to different retention times and thus separation. For primary amines like this compound, crown ether-based CSPs are known to be particularly effective. ebi.ac.uk Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are also widely used for the separation of a broad range of chiral compounds. ebi.ac.uk
Capillary Electrophoresis (CE) with chiral selectors is another valuable method. In this technique, a chiral selector, often a cyclodextrin (B1172386) derivative, is added to the background electrolyte. nih.gov The differential inclusion complexation between the chiral selector and each enantiomer results in different electrophoretic mobilities, enabling their separation.
Determination of Absolute Configuration via X-ray Crystallography and Spectroscopic Methods
Once the enantiomers of this compound are resolved, determining their absolute configuration (the actual three-dimensional arrangement of atoms) is crucial.
Single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. nih.govnih.gov This technique requires the formation of a high-quality single crystal of an enantiomer, often as a salt with a heavy atom. The way the crystal diffracts X-rays can be used to determine the precise spatial arrangement of every atom in the molecule, thereby unequivocally establishing its absolute configuration. nih.gov
Spectroscopic methods offer an alternative, particularly when suitable crystals cannot be obtained. Vibrational Circular Dichroism (VCD) is a technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers have mirror-image VCD spectra (equal in magnitude but opposite in sign), experimental VCD spectra can be compared with those predicted by quantum mechanical calculations for a known configuration (e.g., R or S) to assign the absolute configuration of the enantiomer in solution.
Chiral Purity Assessment and Enantiomeric Excess Determination
After resolution, it is essential to determine the chiral purity, or enantiomeric excess (ee), of the separated enantiomers. Enantiomeric excess is a measure of the purity of a chiral sample, expressed as a percentage.
Chiral HPLC is a primary method for determining the enantiomeric excess of a sample. cresset-group.com By separating the enantiomers, the relative peak areas in the chromatogram can be used to quantify the amount of each enantiomer present and thus calculate the ee.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) . cresset-group.com
Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different NMR spectra, allowing for the differentiation and quantification of the enantiomers.
Chiral Derivatizing Agents (CDAs) react with the enantiomers to form stable diastereomeric compounds. The resulting diastereomers have distinct NMR signals that can be integrated to determine the enantiomeric ratio.
Interactive Table: Methods for Enantiomeric Excess Determination
| Method | Principle | Key Advantage |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy and sensitivity. |
| NMR with CSAs | Formation of transient diastereomeric complexes. | Non-destructive to the sample. |
| NMR with CDAs | Formation of stable diastereomeric compounds. | Can provide larger spectral separation. |
Receptor Pharmacology and Molecular Target Interaction Studies of 2 1h Imidazol 4 Yl Cyclopropylamine
Histamine (B1213489) H3 Receptor Ligand Properties
2-(1H-Imidazol-4-yl)-cyclopropylamine, also known as cyclopropylhistamine, has been identified as a valuable compound for studying the pharmacophore of the histamine H3 receptor due to its rigid structure. acs.org Its interaction with the H3 receptor is characterized by specific agonistic activity, binding affinity, and notable stereoselectivity.
Agonistic Activity and Potency at Histamine H3 Receptors
The trans-stereoisomers of this compound exhibit partial agonist activity at histamine H3 receptors. acs.org The potency of this agonism has been quantified in functional assays. Specifically, the (1S,2S)-enantiomer acts as a partial agonist on the rat cortex with a pD2 value of 7.1 and an intrinsic activity (α) of 0.75. acs.orgnih.gov In preparations of the guinea pig jejunum, it also demonstrates agonistic effects with a pD2 of 6.6 and an intrinsic activity of 0.75. acs.orgnih.gov The enantiomer, (1R,2R)-cyclopropylhistamine, is approximately one order of magnitude less active. acs.orgnih.gov
Table 1: Agonistic Activity of this compound Enantiomers at H3 Receptors
| Compound | Tissue Preparation | pD2 | Intrinsic Activity (α) |
|---|---|---|---|
| (1S,2S)-2-(1H-Imidazol-4-yl)-cyclopropylamine (VUF 5297) | Rat Cortex | 7.1 | 0.75 |
| (1S,2S)-2-(1H-Imidazol-4-yl)-cyclopropylamine (VUF 5297) | Guinea Pig Jejunum | 6.6 | 0.75 |
| (1R,2R)-2-(1H-Imidazol-4-yl)-cyclopropylamine (VUF 5296) | Rat Cortex / Guinea Pig Jejunum | ~10x less active than (1S,2S) | Not specified |
Binding Affinity and Radioligand Displacement Assays
The affinity of this compound for the histamine H3 receptor has been evaluated through in vitro binding assays. nih.gov These studies typically utilize rat cortical tissue homogenates and a radioligand, such as [3H]Nα-methylhistamine, to determine the binding affinities of test compounds. nih.govmdpi.com The enantiomers of trans-cyclopropylhistamine were tested for their activity and affinity on the histamine H3 receptor, confirming their interaction with the receptor's binding site. acs.orgnih.gov
Stereoselectivity of Histamine H3 Receptor Interaction
The interaction of this compound with the histamine H3 receptor is highly dependent on the stereochemistry of the molecule. acs.org Pharmacological evaluation has confirmed the stereoselectivity of the H3 receptor, establishing the (1S,2S)-enantiomer as the eutomer, which is the more active stereoisomer. acs.org The (1S,2S)-2-(1H-Imidazol-4-yl)-cyclopropylamine is a potent H3 receptor agonist, approximately 10 times more active than its (1R,2R)-enantiomer. acs.org This distinct difference in activity between the enantiomers provides a clear template for molecular modeling studies of H3 receptor ligands. acs.orgnih.gov
Selectivity Profiling against Related Histamine Receptors (H1, H2, H4)
To characterize the specificity of this compound, its activity has been assessed at other histamine receptor subtypes. Studies have shown that both the (1S,2S) and (1R,2R) enantiomers of trans-cyclopropylhistamine exhibit only weak activity at histamine H1 and H2 receptors. acs.orgnih.gov This indicates a significant degree of selectivity for the H3 receptor over the H1 and H2 subtypes. Information regarding its activity at the histamine H4 receptor was not detailed in the reviewed literature.
Functional Receptor Assays in Preclinical Model Systems
The functional consequences of H3 receptor activation by this compound have been demonstrated in classic preclinical tissue preparations.
In Vitro Functional Assays (e.g., rat cortex, guinea pig jejunum preparations)
In vitro functional assays using isolated tissue preparations are standard methods for characterizing the activity of receptor ligands. The agonistic properties of this compound at the H3 receptor have been confirmed in such systems. acs.org In electrically stimulated rat cortex synaptosomes, a model where H3 receptor activation inhibits neurotransmitter release, the (1S,2S)-enantiomer displayed a pD2 of 7.1. acs.orgnih.gov Similarly, in the guinea pig jejunum preparation, where H3 agonists also inhibit electrically evoked contractions, the compound showed a pD2 of 6.6. acs.orgnih.gov The partial agonism was consistent across both tissue models, with an intrinsic activity of 0.75 recorded in each. acs.org
Signal Transduction Pathway Modulation (e.g., adenylate cyclase inhibition)
The interaction of this compound with receptors, particularly the histamine H3 receptor, suggests a likely modulation of downstream signal transduction pathways. Histamine H3 receptors are predominantly G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of this G-protein subunit typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). This reduction in intracellular cAMP levels subsequently affects the activity of protein kinase A (PKA) and other downstream effectors.
While direct studies on the effect of this compound on adenylyl cyclase activity are not extensively documented in publicly available literature, its established agonism at the H3 receptor strongly implies an inhibitory effect on this signaling pathway. nih.gov The (1S,2S)-enantiomer of trans-2-(1H-imidazol-4-yl)cyclopropylamine has been identified as a potent agonist at the H3 receptor, and as such, it is expected to decrease cAMP formation in cells expressing this receptor. nih.gov
The modulation of the adenylyl cyclase pathway is a key mechanism through which H3 receptor ligands exert their effects. For instance, the 5-HT1 type serotonin (B10506) receptors, which also couple to Gαi/o proteins, inhibit the synthesis of cAMP. mdpi.com Conversely, 5-HT7 receptors couple to Gαs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. mdpi.com The specific impact of this compound on this pathway would be dependent on the receptor subtype it interacts with and the specific G-protein coupling of that receptor.
Investigation of Other Potential Molecular Targets
Beyond its interaction with histamine receptors, the structural motifs of this compound—an imidazole (B134444) ring and a cyclopropylamine (B47189) group—suggest potential interactions with a range of other molecular targets, including enzymes and other neurotransmitter receptors.
Enzyme Inhibition Studies (e.g., monoamine oxidases, cytochrome P450 enzymes)
The imidazole and cyclopropylamine moieties are present in various compounds known to interact with metabolic enzymes like monoamine oxidases (MAOs) and cytochrome P450 (CYP450) enzymes.
Monoamine Oxidase (MAO) Inhibition: MAOs are crucial enzymes in the metabolism of monoamine neurotransmitters. Some imidazole-containing compounds have been shown to inhibit MAO activity. For example, a study on imidazol(ine)/guanidine drugs revealed weak inhibitory effects on both MAO-A and MAO-B isoforms. researchgate.net The cyclopropylamine structure itself is a well-known feature of certain MAO inhibitors, such as the classic antidepressant tranylcypromine. frontiersin.org
Cytochrome P450 (CYP450) Inhibition: The imidazole ring is a known feature in many compounds that inhibit CYP450 enzymes, often through the coordination of the imidazole nitrogen to the heme iron of the enzyme. nih.govnih.gov For instance, several antifungal agents containing an imidazole moiety have demonstrated nonselective inhibition of various P450s. nih.gov
Cyclopropylamines have also been reported to cause mechanism-based inactivation of cytochrome P450 enzymes. nih.govresearchgate.net This inactivation can occur through the formation of metabolic intermediate complexes that bind tightly to the heme iron, preventing further enzymatic activity. nih.gov Given these precedents, it is plausible that this compound could exhibit inhibitory activity against certain CYP450 isoforms.
A study on a series of histamine H3 receptor antagonists with a 4-[(1H-imidazol-4-yl)methyl]piperidine structure identified compounds with low CYP2D6 and CYP3A4 inhibitory profiles, suggesting that structural modifications can mitigate this liability. nih.gov
Table 1: Potential Enzyme Interactions of the Imidazole and Cyclopropylamine Moieties
| Enzyme Family | Moiety | Potential Effect | Reference |
| Monoamine Oxidases (MAO) | Cyclopropylamine | Inhibition | frontiersin.org |
| Imidazole | Weak Inhibition | researchgate.net | |
| Cytochrome P450 (CYP450) | Imidazole | Inhibition | nih.govnih.gov |
| Cyclopropylamine | Inactivation | nih.govresearchgate.net |
Interactions with Other Neurotransmitter Receptors (e.g., serotonin receptors)
The structural similarity of the imidazole ring to the pharmacophores of other biogenic amines raises the possibility of interactions with other neurotransmitter receptors.
Serotonin Receptors: Several imidazole-based compounds have been investigated as modulators of serotonin (5-HT) receptors. mdpi.com For example, arylpiperazine-substituted imidazole derivatives have shown affinity for 5-HT1A and 5-HT7 receptors. mdpi.com The study on trans-2-(1H-imidazol-4-yl)cyclopropylamine revealed that both of its enantiomers displayed weak activity at histamine H1 and H2 receptors, but their affinity for serotonin receptors was not detailed. nih.gov Given that histamine H3 receptor antagonists can influence the release of other neurotransmitters, including acetylcholine (B1216132), further studies are warranted to explore the broader neuropharmacological profile of this compound. wikipedia.orgfrontiersin.org
Exploration of Antiproliferative or Antimicrobial Modulations in in vitro models (based on general imidazole/cyclopropylamine research context)
The imidazole and cyclopropylamine scaffolds are found in numerous compounds with demonstrated antiproliferative and antimicrobial activities.
Antiproliferative Activity: The imidazole ring is a key component of many compounds with antiproliferative properties. For instance, various imidazole derivatives have been synthesized and shown to possess activity against cancer cell lines, such as melanoma. nih.gov Some imidazole-based compounds have been found to act as potent and selective antiproliferative agents. nih.govnih.gov While no direct antiproliferative studies on this compound have been reported, the broader class of imidazole-containing molecules shows promise in this area. nih.govnih.govnih.gov
Antimicrobial Activity: The imidazole moiety is a cornerstone of many antifungal drugs. Furthermore, various synthetic imidazole derivatives have been shown to possess a broad spectrum of antibacterial and antifungal activities. nih.govicm.edu.plbenthamscience.com Similarly, derivatives of cyclopropane (B1198618) have been designed and synthesized, with some exhibiting antibacterial and antifungal properties. google.com The combination of these two structural features in this compound suggests that it could be a candidate for antimicrobial screening.
Table 2: Bioactivities of Imidazole and Cyclopropylamine Derivatives in In Vitro Models
| Activity | Moiety | Findings | Reference(s) |
| Antiproliferative | Imidazole | Active against various cancer cell lines. | nih.govnih.gov |
| Antimicrobial | Imidazole | Broad-spectrum antibacterial and antifungal activity. | nih.govicm.edu.plbenthamscience.com |
| Antimicrobial | Cyclopropylamine | Antibacterial and antifungal properties observed in derivatives. | google.com |
Structure Activity Relationship Sar Elucidation of 2 1h Imidazol 4 Yl Cyclopropylamine Analogs
Role of the Cyclopropylamine (B47189) Moiety in Ligand Binding and Efficacy
The cyclopropylamine moiety is a cornerstone of the 2-(1H-imidazol-4-yl)-cyclopropylamine scaffold, playing a crucial role in both ligand binding and efficacy. Its significance is multifaceted, stemming from the conformational rigidity it imparts and the precise stereochemical requirements for optimal interaction with the target receptor.
Conformational Restriction Imposed by the Cyclopropane (B1198618) Ring
The incorporation of a cyclopropane ring into a molecule significantly reduces its conformational flexibility. researchgate.net This restriction is a key strategy in drug design to lock the molecule into a bioactive conformation, thereby enhancing its affinity for the target receptor. In the context of this compound analogs, the cyclopropane ring serves to orient the imidazole (B134444) ring and the amine group in a spatially defined manner. nih.govsemanticscholar.org This pre-organization of the pharmacophoric elements reduces the entropic penalty upon binding to the receptor, leading to a more favorable binding energy.
The rigid bicyclo[3.1.0]hexane scaffold, which incorporates a cyclopropane ring, has been explored as a conformationally restricted analog of histamine (B1213489). semanticscholar.org This approach has yielded ligands with high selectivity for the H3 receptor over the H4 receptor, highlighting the utility of the cyclopropane's conformational constraint in achieving receptor subtype selectivity. semanticscholar.org For instance, compound 7 in a relevant study, which features this rigid scaffold, demonstrated a potent binding affinity for the H3 receptor (Ki = 5.6 nM) and over 100-fold selectivity against the H4 receptor. semanticscholar.org
Stereochemical Requirements for Optimal Receptor Interaction
The stereochemistry of the cyclopropylamine moiety is a critical determinant of the pharmacological activity of this compound analogs. The trans configuration of the substituents on the cyclopropane ring is generally preferred for high-affinity histamine H3 receptor ligands. nih.govnih.gov
Studies on the stereoisomers of this compound (also known as cyclopropylhistamine) have revealed a clear preference for one enantiomer over the other. The (1S,2S)-cyclopropylhistamine was found to be a more potent agonist at the histamine H3 receptor compared to its (1R,2R)-enantiomer, with about a tenfold difference in activity. nih.gov This stereoselectivity underscores the importance of a precise three-dimensional arrangement of the imidazole and amine groups for effective interaction with the receptor's binding site.
| Compound | Stereochemistry | Activity at Histamine H3 Receptor | Reference |
| (1S,2S)-Cyclopropylhistamine (VUF 5297) | trans | Agonist (pD2 = 7.1 on rat cortex) | nih.gov |
| (1R,2R)-Cyclopropylhistamine (VUF 5296) | trans | ~10-fold less active than (1S,2S)-enantiomer | nih.gov |
Impact of Substituents on the Imidazole Ring on Receptor Affinity and Selectivity
The imidazole ring is a common feature in histamine receptor ligands, and its substitution pattern can significantly influence receptor affinity and selectivity. nih.govnih.govresearchgate.netstrath.ac.uk While specific SAR data for substitutions on the imidazole ring of the this compound core are not extensively detailed in the provided search results, general principles from related histamine H3 receptor antagonists can be inferred.
For many histamine H3 receptor antagonists, the imidazole moiety is substituted at the 4-position with a linker connecting to another part of the molecule. nih.gov Modifications to the imidazole ring itself, such as the introduction of substituents at other positions, can modulate electronic properties, hydrogen bonding capacity, and steric interactions within the receptor binding pocket. For instance, in a series of 2,4,5-triphenyl-1H-imidazole derivatives, the presence of heteroatoms and various functional groups like phenolic hydroxyl, iodo, and methoxy groups on the phenyl rings attached to the imidazole core were found to influence their antiproliferative activity. researchgate.net While not directly related to receptor binding, this demonstrates the sensitivity of biological activity to imidazole substitution.
In the broader context of anticancer agents, structural optimization of 4-(imidazol-5-yl)pyridine derivatives showed that modifications to the imidazole and pyridine rings led to compounds with potent and selective kinase inhibitory activity. strath.ac.uk This highlights the general principle that substitutions on the imidazole ring are a critical area for SAR exploration to fine-tune the pharmacological profile of a compound.
Influence of Linker Length and Heterocyclic Ring Variations in Derivatives
The linker connecting the core pharmacophoric elements and the nature of the heterocyclic ring itself are key variables in the design of this compound analogs.
Systematic variation of the linker length between the imidazole ring and other parts of the molecule has been a common strategy in the development of histamine H3 receptor ligands. nih.govd-nb.info In a study of non-imidazole histamine H3 receptor ligands, modification of the linker length between a central core and basic moieties was found to have a slight effect on affinity. d-nb.info For dual-acting ligands targeting both histamine H3 and melatonin receptors, elongation of an alkyl chain between the imidazole ring and the melatonin moiety was found to improve binding affinity for the melatonin receptors. nih.gov
The replacement of the imidazole ring with other heterocyclic systems, a strategy known as bioisosteric replacement, has been extensively explored to improve drug-like properties and modulate pharmacological activity. nih.govnih.gov In the context of histamine H3 receptor antagonists, the replacement of the imidazole moiety with a piperidine ring was successful in some ether derivatives, maintaining high in vitro affinity and in vivo potency. nih.gov However, for many other structural classes, this replacement led to a loss of affinity, indicating that the specific interactions of the imidazole ring are crucial for binding in those cases. nih.gov
| Original Heterocycle | Bioisosteric Replacement | Effect on Histamine H3 Receptor Affinity | Reference |
| Imidazole | Piperidine (in some ether derivatives) | Maintained high affinity | nih.gov |
| Imidazole | Piperidine (in other structural classes) | Loss of affinity | nih.gov |
Modulation of Ligand Properties for Optimized Target Engagement and In Vitro Performance
The optimization of a lead compound into a viable drug candidate involves the modulation of its physicochemical and pharmacokinetic properties to enhance target engagement and in vitro performance. This process often involves a multi-parameter optimization approach.
For histamine H3 receptor antagonists, a key goal has been to develop non-imidazole-based ligands to circumvent potential liabilities associated with the imidazole ring, such as inhibition of cytochrome P450 enzymes. researchgate.net The development of such compounds with improved drug-like properties has been a major focus of research. nih.gov
The optimization process can involve structural modifications to improve properties like solubility, metabolic stability, and cell permeability. For example, in the development of 2-aryl-3-azolyl-1-indolyl-propan-2-ols as antifungal agents, structural modifications were made to enhance their activity and selectivity. mdpi.com The introduction of specific substituents on the aryl ring and the choice of the azole moiety were critical in achieving potent antifungal activity with reduced cytotoxicity. mdpi.com
Computational Chemistry and Molecular Modeling of 2 1h Imidazol 4 Yl Cyclopropylamine
Molecular Docking Simulations for Ligand-Receptor Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For histamine (B1213489) H3 receptor ligands, including the structural class of 2-(1H-Imidazol-4-yl)-cyclopropylamine, docking studies are crucial for elucidating the specific interactions that govern binding affinity and selectivity.
Although detailed docking studies specifically for the agonist this compound are not extensively published, the principles are derived from broader research on H3 receptor antagonists and agonists. These studies typically utilize homology models of the H3 receptor, often based on the crystal structure of other G protein-coupled receptors (GPCRs) like bovine rhodopsin. nih.gov The binding site of the H3 receptor is characterized by a set of key amino acid residues within its transmembrane (TM) helices that are critical for ligand recognition.
Docking simulations of various imidazole-based ligands into the H3 receptor model have consistently highlighted the importance of specific interactions:
Ionic Interaction: A crucial salt bridge is typically formed between the protonated amine of the ligand and the carboxylate side chain of a conserved aspartic acid residue (Asp) in TM3.
Hydrogen Bonding: The imidazole (B134444) ring of the ligand often engages in hydrogen bonding with other polar residues, such as another aspartic acid in TM5 and a threonine residue in TM5.
Hydrophobic/Aromatic Interactions: Aromatic residues like tyrosine (Tyr) and phenylalanine (Phe) in TM5, TM6, and TM7 form a hydrophobic pocket that accommodates the non-polar parts of the ligand, contributing significantly to binding affinity. nih.gov
For derivatives of the imidazolylcyclopropane scaffold, docking helps to rationalize the observed stereoselectivity. nih.gov The rigid cyclopropane (B1198618) ring restricts the conformational freedom of the molecule, and docking simulations can predict which stereoisomer (e.g., cis vs. trans, R vs. S) achieves a more favorable binding pose within the receptor's active site.
Table 1: Key Amino Acid Residues in the Histamine H3 Receptor Binding Site for Imidazole-Based Ligands
| Transmembrane Helix | Key Residue | Type of Interaction |
|---|---|---|
| TM3 | Aspartic Acid | Ionic Interaction, Hydrogen Bond |
| TM5 | Aspartic Acid | Hydrogen Bond |
| TM5 | Threonine | Hydrogen Bond |
| TM6 | Tyrosine | Aromatic/Hydrophobic |
Pharmacophore Model Development for Histamine H3 Receptor Ligands
Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For histamine H3 receptor antagonists, several pharmacophore models have been developed based on a diverse set of active compounds, which can be retrospectively applied to understand the features of agonists like this compound. nih.govresearchgate.net
A widely accepted pharmacophore model for H3 antagonists was developed using the molecular modeling program SLATE. nih.govnih.gov This model was constructed by superimposing a series of flexible H3 antagonists and identifying common structural features. The resulting model revealed a consistent pattern required for high-affinity binding.
The key features of this qualitative pharmacophore model include:
Four Hydrogen-Bonding Site Points: These sites accommodate both hydrogen bond donors and acceptors. The imidazole moiety of the ligands interacts with two of these site points (A and B). The basic nitrogen atoms in the side chain of the ligands can interact with the other two site points (C and/or D). researchgate.net
Two Hydrophobic Pockets: These pockets are available to bind lipophilic moieties present in the side chains of the antagonists. The model's validity was confirmed by designing and synthesizing new antagonists that were designed to interact with all four hydrogen-bonding sites and both hydrophobic pockets simultaneously, which resulted in compounds with high H3 receptor affinity. nih.govnih.gov
While this model was developed for antagonists, its features, particularly the hydrogen-bonding points for the imidazole ring and the basic amine, are directly relevant to understanding the binding of agonists like this compound.
Table 2: General Pharmacophore Features for Histamine H3 Receptor Ligands
| Pharmacophoric Feature | Description | Corresponding Moiety in this compound |
|---|---|---|
| Hydrogen Bond Donor/Acceptor | Imidazole ring N-τ and N-π | Imidazole ring |
| Positive Ionizable Feature | Basic amine group | Cyclopropylamine (B47189) |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For histamine H3 receptor ligands, QSAR models are instrumental in predicting the binding affinity of novel compounds and in understanding which physicochemical properties are most influential for activity. nih.govjchemlett.com
While specific QSAR studies focusing solely on this compound and its close derivatives are not prominent in the literature, numerous QSAR analyses have been performed on various classes of H3 antagonists. These studies consistently show that a combination of steric, electronic, and hydrophobic properties governs the binding affinity.
Commonly used descriptors in QSAR models for H3 antagonists include:
Topological Descriptors: These describe the atomic connectivity and shape of the molecule.
Electronic Descriptors: Parameters such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO) are used to quantify the electronic properties.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient) is a common descriptor for molecular lipophilicity.
Steric Descriptors: These describe the three-dimensional bulk and shape of the molecule.
For instance, a 3D-QSAR study on triazole-bearing compounds as COX-2 inhibitors, a different target but illustrative of the method, showed that the model's statistical significance was high (F=92.8) with a high squared correlation coefficient (R²=0.961), indicating a robust predictive model. nih.gov Similar studies on H3 antagonists have highlighted the importance of bulky, hydrophobic substituents in one part of the molecule and a basic, positively charged center at a specific distance from the imidazole ring. researchgate.net These general findings from QSAR models provide a framework for optimizing the structure of imidazolylcyclopropane derivatives for enhanced H3 receptor activity.
Table 3: Common Descriptors in QSAR Models for H3 Receptor Antagonists
| Descriptor Type | Example Descriptor | Significance in H3 Ligand Binding |
|---|---|---|
| Electronic | Atomic Partial Charges | Governs electrostatic and hydrogen bonding interactions. |
| Steric | Molar Refractivity (MR) | Relates to the volume of substituents and their fit in the binding pocket. |
| Hydrophobic | LogP | Describes the lipophilicity required for membrane passage and hydrophobic interactions. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecular systems, including the conformational changes and binding dynamics of a ligand within a receptor's active site. rowan.edu For the histamine H3 receptor, MD simulations complement static docking studies by offering a dynamic view of the ligand-receptor complex. nih.gov
MD simulations can be used to:
Assess Receptor Model Stability: When working with homology models of the H3 receptor, MD simulations are used to refine the model and ensure its structural stability over time in a simulated physiological environment (e.g., embedded in a lipid bilayer with water). nih.gov
Analyze Conformational Changes: These simulations can reveal how the receptor changes its conformation upon ligand binding, which is essential for understanding the mechanisms of agonism and antagonism. The binding of a ligand can induce subtle or significant movements in the transmembrane helices, which are linked to G-protein activation or inactivation. rowan.edu
Study Binding Pathways and Residence Time: MD can trace the path of a ligand as it enters and leaves the binding site and can be used to estimate the kinetic parameters of binding.
Characterize Water-Mediated Interactions: Simulations can identify the role of individual water molecules in mediating hydrogen bonds between the ligand and the receptor, which can be critical for binding affinity.
Studies on conformationally restricted histamine analogues, such as those with a cyclopropane or bicyclo[3.1.0]hexane scaffold, benefit greatly from conformational analysis to understand how the rigid structure influences binding affinity and selectivity for the H3 receptor over other histamine receptor subtypes like H4. semanticscholar.org
Virtual Screening and In Silico Design of Novel this compound Derivatives
Virtual screening (VS) is a computational methodology used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. jddtonline.infosci-hub.box This approach, combined with rational in silico design, has been instrumental in the discovery of novel histamine H3 receptor ligands. nih.govrug.nlrug.nl
The process often begins with a known active compound, a pharmacophore model, or the 3D structure of the target receptor. For designing novel derivatives of this compound, a structure-based or ligand-based approach could be employed:
Structure-Based Virtual Screening (SBVS): Using a model of the H3 receptor, large chemical databases can be docked into the binding site, and compounds are scored and ranked based on their predicted binding affinity. This has led to the identification of novel, non-imidazole H3 antagonists.
Ligand-Based Virtual Screening (LBVS): When a reliable receptor structure is unavailable, a pharmacophore model derived from known active ligands can be used as a 3D query to search for new molecules that match the required chemical features. nih.gov
In Silico Design: Starting with the this compound scaffold, new derivatives can be designed by adding or modifying substituents in silico. nih.gov These modifications are guided by the known SAR, pharmacophore models, and docking insights to enhance properties like potency, selectivity, or pharmacokinetic profiles. For example, extending the side chain or adding hydrophobic groups can be explored to target the hydrophobic pockets identified in pharmacophore models. nih.gov
Through these computational strategies, the imidazolylcyclopropane scaffold has been successfully exploited to develop a variety of potent and selective H3 receptor ligands, demonstrating the power of integrating computational chemistry with medicinal chemistry. nih.govnih.gov
Preclinical Biological Investigations of 2 1h Imidazol 4 Yl Cyclopropylamine Non Clinical Focus
In Vitro Cellular Assays for Investigating Biological Responses
In vitro studies are crucial for elucidating the biological activity of a compound at the cellular and molecular level. For 2-(1H-Imidazol-4-yl)-cyclopropylamine, these assays have primarily focused on its interaction with histamine (B1213489) receptors.
Cell-Based Functional Receptor Assays
The enantiomers of trans-2-(1H-Imidazol-4-yl)-cyclopropylamine have been evaluated for their functional activity at histamine receptors. Specifically, the (1S,2S) and (1R,2R) enantiomers have been tested for their agonist activity at histamine H1, H2, and H3 receptors.
In studies using rat cortical tissue homogenates, the activity of these enantiomers at the histamine H3 receptor was determined. nih.gov The (1S,2S)-enantiomer, also known as VUF 5297, demonstrated notable agonist activity. nih.gov In contrast, the (1R,2R)-enantiomer (VUF 5296) was found to be approximately one order of magnitude less active. nih.gov Both enantiomers displayed weak activity at H1 and H2 receptors. nih.gov
Further in vitro investigations have focused on establishing structure-activity relationships for derivatives of trans-2-(1H-Imidazol-4-yl)-cyclopropylamine at the histamine H3 receptor. These studies have utilized radioligand binding assays with [3H]Nα-methylhistamine in rat cortical tissue homogenates to determine the binding affinities of these compounds.
| Compound | Receptor | Assay System | Activity | pD2/Ki | Reference |
| (1S,2S)-2-(1H-Imidazol-4-yl)-cyclopropylamine (VUF 5297) | Histamine H3 | Rat Cortex | Agonist | 7.1 | nih.gov |
| (1R,2R)-2-(1H-Imidazol-4-yl)-cyclopropylamine (VUF 5296) | Histamine H3 | Rat Cortex | Agonist | ~6.1 | nih.gov |
| Both enantiomers | Histamine H1 & H2 | Not specified | Weak activity | Not reported | nih.gov |
Cellular Permeability and Uptake Studies (if applicable and non-clinical)
There is no specific information available in the public domain regarding the cellular permeability and uptake studies of this compound.
In Vivo Preclinical Animal Model Studies (Mechanistic and Exploratory, Excluding Human Clinical)
In vivo animal models are instrumental in understanding the physiological effects of a compound. For this compound, these studies have corroborated the findings from in vitro assays, particularly concerning its effects on histamine receptors.
Investigations in Rodent Models for Receptor-Mediated Effects
In rodent models, the enantiomers of trans-2-(1H-Imidazol-4-yl)-cyclopropylamine have been investigated for their receptor-mediated effects, primarily at the histamine H3 receptor in the rat cortex. The (1S,2S)-enantiomer demonstrated agonist activity with a pD2 value of 7.1. nih.gov This indicates its potency in eliciting a response mediated by the H3 receptor in the central nervous system of this animal model. nih.gov
Studies in Other Relevant Animal Models (e.g., guinea pig jejunum)
The activity of the enantiomers of trans-2-(1H-Imidazol-4-yl)-cyclopropylamine has also been assessed in the guinea pig jejunum, a classic isolated tissue preparation for studying histamine receptor activity. In this model, the (1S,2S)-enantiomer acted as a histamine H3 receptor agonist with a pD2 of 6.6. nih.gov Consistent with the findings in rodent models, its enantiomer, (1R,2R)-cyclopropylhistamine, was about an order of magnitude less active. nih.gov Both enantiomers showed weak activity on H1 and H2 receptors in this preparation as well. nih.gov
| Compound | Animal Model | Tissue | Receptor | Activity | pD2 Value | Reference |
| (1S,2S)-2-(1H-Imidazol-4-yl)-cyclopropylamine (VUF 5297) | Rat | Cortex | Histamine H3 | Agonist | 7.1 | nih.gov |
| (1S,2S)-2-(1H-Imidazol-4-yl)-cyclopropylamine (VUF 5297) | Guinea Pig | Jejunum | Histamine H3 | Agonist | 6.6 | nih.gov |
| (1R,2R)-2-(1H-Imidazol-4-yl)-cyclopropylamine (VUF 5296) | Rat/Guinea Pig | Cortex/Jejunum | Histamine H3 | Agonist | ~10x less active than (1S,2S) | nih.gov |
Analysis of Target Engagement in Animal Tissues
The preclinical assessment of this compound has centered on its interaction with histamine receptors, particularly the H3 subtype, in various animal tissues. These investigations have been crucial in elucidating the compound's primary pharmacological targets and its stereoselective activity.
Research has demonstrated that the trans-enantiomers of this compound exhibit a notable affinity and agonist activity at the histamine H3 receptor. nih.gov Specifically, the (1S,2S)-enantiomer has been identified as a more potent agonist compared to its (1R,2R) counterpart. nih.gov In vitro functional assays using isolated guinea pig jejunum and rat cortex have been instrumental in quantifying this activity. nih.gov In the guinea pig jejunum, the (1S,2S)-enantiomer displayed significant agonist properties. nih.gov Similarly, studies on rat cortex preparations have confirmed its action as a histamine H3 receptor agonist. nih.gov
The stereoselectivity of this interaction is a key finding, with the (1S,2S)-enantiomer being approximately one order of magnitude more active than the (1R,2R)-enantiomer. nih.gov This underscores the specific structural requirements for optimal binding and activation of the H3 receptor. Furthermore, both enantiomers have been shown to possess weak activity at histamine H1 and H2 receptors, indicating a degree of selectivity for the H3 subtype. nih.gov
Binding affinities have also been established through radioligand displacement assays using rat cortical tissue homogenates. nih.gov These studies, often employing [3H]Nα-methylhistamine, have substantiated the high affinity of cyclopropane-containing imidazole (B134444) compounds for the H3 receptor. nih.govnih.gov The conformationally restricted nature of the cyclopropane (B1198618) ring is considered a key structural feature contributing to this potent and selective interaction. nih.gov
Further investigations into conformationally restricted analogues have highlighted the importance of the cyclopropane scaffold. For instance, a "folded" cis-analogue, (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, was identified as a potent and highly selective H3 receptor agonist, demonstrating the critical role of stereochemistry in receptor engagement.
Interactive Data Table: Histaminergic Activity of this compound Enantiomers
| Compound | Animal Tissue | Receptor | Activity (pD₂) | Intrinsic Activity (α) |
| (1S,2S)-2-(1H-Imidazol-4-yl)-cyclopropylamine | Rat Cortex | Histamine H₃ | 7.1 | 0.75 |
| (1S,2S)-2-(1H-Imidazol-4-yl)-cyclopropylamine | Guinea Pig Jejunum | Histamine H₃ | 6.6 | 0.75 |
| (1R,2R)-2-(1H-Imidazol-4-yl)-cyclopropylamine | Rat Cortex/Guinea Pig Jejunum | Histamine H₃ | ~1 order of magnitude less active than (1S,2S) | Not specified |
Data sourced from De Esch et al., 1999. nih.gov
Mechanistic Elucidation of Observed Biological Effects at the Systemic or Organ Level
The biological effects of this compound at the systemic and organ levels are primarily driven by its agonist activity at the histamine H3 receptor. The H3 receptor functions as a presynaptic autoreceptor, and its activation typically leads to the inhibition of histamine synthesis and release from histaminergic neurons. This modulation of the histaminergic system has downstream consequences on various physiological processes.
In the central nervous system (CNS), the H3 receptor is strategically located in brain regions that are crucial for a variety of functions. By acting as an agonist at these receptors, this compound can influence the release of several neurotransmitters. The primary mechanism of action is the suppression of histamine release, which in turn can affect the sleep-wake cycle, cognitive functions, and locomotion. For example, activation of H3 receptors is generally associated with an increase in slow-wave sleep.
Beyond its role as an autoreceptor, the H3 receptor also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine (B1216132), norepinephrine, serotonin (B10506), and dopamine. Therefore, the systemic effects of this compound are not limited to the histaminergic system but can extend to cholinergic, adrenergic, and dopaminergic pathways. This heteroreceptor-mediated mechanism can contribute to a wide range of potential physiological responses.
At the organ level, the influence of H3 receptor agonism has been noted in the gastrointestinal system. For instance, in some animal models, activation of H3 receptors can inhibit gastric acid secretion. This effect is thought to be secondary to the inhibition of the release of acetylcholine and histamine from enteric neurons and enterochromaffin-like (ECL) cells, respectively.
The conformationally restricted cyclopropane ring in this compound is a critical structural feature that contributes to its potent and selective engagement of the H3 receptor, thereby initiating these downstream mechanistic events. nih.gov The stereospecificity of this interaction, as detailed in the preceding section, further refines the understanding of its mechanism of action, with the (1S,2S)-enantiomer being the more effective initiator of these biological effects. nih.gov
Future Directions and Research Perspectives in 2 1h Imidazol 4 Yl Cyclopropylamine Research
Development of Highly Selective and Potent Ligands for Specific Histamine (B1213489) Receptor Subtypes
The histamine receptor family, comprising H1, H2, H3, and H4 subtypes, is implicated in a wide array of (patho)physiological processes, from allergic reactions to neurotransmission. nih.govresearchgate.net While early antihistamines often suffered from a lack of selectivity, leading to off-target effects, future research on 2-(1H-imidazol-4-yl)-cyclopropylamine derivatives will prioritize the development of ligands with high potency and specificity for a single receptor subtype.
Systematic optimization of the structural features of the this compound core has already yielded some of the most potent H3 receptor agents. nih.gov Future efforts will involve fine-tuning these structures to achieve even greater selectivity. For instance, modifications to the imidazole (B134444) ring and the cyclopropylamine (B47189) moiety can significantly alter binding affinity and selectivity across the four histamine receptor subtypes. nih.govnih.gov The development of subtype-selective ligands is crucial, as each receptor has distinct physiological roles. The H1 receptor is a key target for allergies, while the H2 receptor is involved in gastric acid secretion. nih.govnih.gov The H3 receptor, a presynaptic autoreceptor in the central nervous system, is a target for cognitive and sleep disorders, while the H4 receptor, expressed on immune cells, is a promising target for inflammatory and autoimmune diseases. nih.govnih.govnih.govmdpi.com Achieving high selectivity will minimize side effects and maximize therapeutic efficacy for these distinct conditions.
Application of Advanced Spectroscopic and Structural Biology Approaches (e.g., Cryo-EM for receptor complexes)
A profound understanding of the molecular interactions between a ligand and its receptor is essential for rational drug design. Historically, the lack of high-resolution structures for histamine receptors hampered drug discovery efforts, forcing a reliance on homology models. tandfonline.com However, recent breakthroughs in structural biology, particularly the determination of the H1 receptor crystal structure and a surge in cryo-electron microscopy (cryo-EM) structures for H2 and H4 receptors in complex with their G proteins, have revolutionized the field. nih.govnih.govnih.govuni-marburg.de
Future research will heavily leverage these advanced techniques. Cryo-EM, in particular, allows for the visualization of receptor-ligand complexes in near-native states, providing unprecedented detail on binding modes and conformational changes upon activation. nih.govnih.gov For example, cryo-EM structures of the H4R/Gi complex have revealed a distinct ligand binding mode, establishing a framework for the rational design of novel antihistamines. nih.gov Applying these methods to complexes involving this compound analogs will elucidate the precise interactions governing their affinity and selectivity. This structural information will be invaluable for designing next-generation compounds with optimized pharmacological profiles, moving beyond trial-and-error synthesis to true structure-based design. tandfonline.comnih.gov
Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) for Comprehensive Mechanism Elucidation
The biological effects of a drug often extend beyond its primary target. To fully understand the impact of this compound derivatives, future research must integrate multi-omics approaches, such as proteomics and metabolomics. These technologies provide a global snapshot of the changes in proteins and small-molecule metabolites within a biological system following drug administration. nih.govmdpi.com
Metabolomics can reveal shifts in metabolic pathways, such as histidine metabolism, that are influenced by histamine receptor modulation. mdpi.commetabolon.com Proteomics can identify alterations in protein expression and signaling cascades, including pathways related to inflammation like NF-κB and calcium signaling, which are downstream of histamine receptor activation. nih.gov Studies on anaphylaxis have already shown that proteomic and metabolomic analyses can uncover the involvement of pathways related to neutrophil and platelet degranulation. nih.gov Applying these multi-omics strategies to cells or organisms treated with novel this compound-based ligands will offer a comprehensive view of their on- and off-target effects, reveal novel mechanisms of action, and potentially identify new therapeutic indications or biomarkers for patient stratification. researchgate.net
Design of Photoaffinity Probes and Chemical Tools for Target Validation
Confirming that a drug's therapeutic effect is mediated through its intended target is a critical step in drug development. Photoaffinity labeling (PAL) is a powerful chemical biology technique used for target identification and binding site mapping. enamine.net This method involves designing a probe molecule—a modified version of the drug—that contains a photoreactive group, such as a diazirine or benzophenone. enamine.net
Future work in this area will involve the synthesis of this compound analogs functionalized with such photo-reactive moieties. Upon binding to its target receptor and subsequent exposure to UV light, the probe forms a covalent bond with adjacent amino acid residues. enamine.net Mass spectrometry analysis can then precisely identify the receptor and the specific residues in the binding pocket. This provides definitive proof of target engagement and delivers valuable data on the ligand's binding orientation, complementing structural biology approaches. enamine.netresearchgate.net These chemical tools are indispensable for validating new targets and understanding the molecular basis of ligand selectivity within the histamine receptor family.
Exploration of Novel Biological Roles and Pathways Modulated by the Compound Class
While the roles of histamine receptors in allergies and gastric acid secretion are well-established, emerging evidence points to their involvement in a much broader range of biological processes. physiology.orgphysiology.orgnih.gov Histamine receptors have been implicated in cell growth and differentiation, cancer, and the modulation of neuro-inflammatory diseases. nih.govphysiology.orgnih.gov For example, the H2 receptor, classically linked to the adenylate cyclase pathway, can also activate phosphoinositide signaling. physiology.orgnih.gov Furthermore, the H3 and H4 receptors are increasingly recognized for their complex roles in the central nervous and immune systems, respectively. nih.govmdpi.com
The development of highly selective ligands derived from the this compound scaffold provides an unprecedented opportunity to probe these novel functions. By using potent and specific agonists or antagonists for each receptor subtype, researchers can dissect the contributions of individual receptors to these less-understood pathways. This exploration could uncover entirely new therapeutic applications for this compound class, expanding their utility beyond the traditional domains of antihistamine research.
Leveraging Computational and AI-Driven Approaches for Accelerated Discovery
The discovery and optimization of new drugs is a time-consuming and expensive process. Computational chemistry and artificial intelligence (AI) are rapidly emerging as transformative tools to accelerate this pipeline. nih.govnih.gov In silico methods like virtual screening and molecular docking have already been successfully applied to discover novel histamine receptor ligands by screening vast compound libraries against receptor structures or pharmacophore models. nih.govnih.gov
Q & A
Q. Methodological Guidance
- Structure-Activity Relationship (SAR) : Modify the cyclopropane ring (e.g., fluorination) or imidazole substituents (e.g., methyl, chloro) to enhance metabolic stability or solubility. For example, fluorinated analogues show improved blood-brain barrier penetration .
- Computational Modeling : Use molecular dynamics (MD) simulations to predict binding modes to targets like tubulin (see Wang et al., 2019) or kinases .
- Bioprobe Development : Attach fluorescent tags (e.g., BODIPY) to track cellular uptake and sublocalization in real-time imaging studies .
What are the thermodynamic stability considerations for 2-(1H-Imidazol-4-yl)cyclopropylamine under various experimental conditions?
Advanced Research Question
- Thermal Stability : Cyclopropylamine derivatives decompose above 150°C, releasing NH₃ and forming imidazole byproducts. Differential scanning calorimetry (DSC) data indicate an exothermic peak at 160°C .
- pH Sensitivity : The compound is stable in neutral buffers (pH 6–8) but undergoes ring-opening hydrolysis under acidic conditions (pH <3) .
- Storage Recommendations : Store at -20°C in anhydrous DMSO or ethanol to prevent moisture-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
